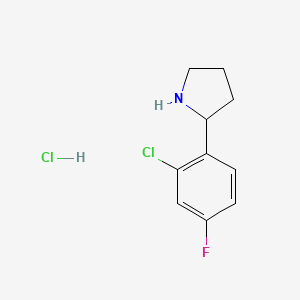

(R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride typically involves the reaction of ®-2-(2-Chloro-4-fluorophenyl)pyrrolidine with hydrochloric acid. The process can be carried out under various conditions, but a common method involves dissolving the pyrrolidine in an appropriate solvent, such as ethanol or methanol, and then adding hydrochloric acid to the solution. The reaction mixture is stirred at room temperature until the formation of the hydrochloride salt is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride may involve more advanced techniques to ensure high yield and purity. These methods can include the use of automated reactors, precise control of reaction parameters, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different derivatives with altered biological activities.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of pyrrolidine derivatives on various biological systems. It can serve as a model compound for investigating the interactions between pyrrolidines and biological targets.

Medicine

In medicine, ®-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride has potential applications as a therapeutic agent. Its derivatives have been explored for their potential use in treating various diseases, including neurological disorders and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

Pyrrolidinone: A lactam derivative of pyrrolidine.

Pyrrolopyrazine: A fused heterocyclic compound containing both pyrrole and pyrazine rings.

Uniqueness

®-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific biological targets, making it a valuable tool in medicinal chemistry and drug development.

Biological Activity

(R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride is C₁₁H₁₄ClF·HCl, with a molecular weight of 232.15 g/mol. Its structure features a pyrrolidine ring substituted with a 2-chloro-4-fluorophenyl group, which significantly influences its biological interactions and pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClF·HCl |

| Molecular Weight | 232.15 g/mol |

| Chiral Center | Yes |

| Solubility | Soluble in water |

Central Nervous System Effects

Research indicates that (R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride exhibits significant activity in the central nervous system (CNS). It has been studied for its potential as an antidepressant and anxiolytic agent due to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. These interactions position the compound as a candidate for further pharmacological exploration in treating mood disorders.

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity, and leading to various biological effects. The compound's unique substitution pattern allows it to interact selectively with molecular targets within biological systems, influencing neurotransmitter release and receptor activation.

Case Studies and Research Findings

- Antidepressant Activity : In preclinical studies, (R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride demonstrated a significant reduction in depressive-like behaviors in animal models. The compound's ability to enhance serotonin levels was pivotal in these findings.

- Anxiolytic Effects : A study evaluating the anxiolytic properties revealed that the compound effectively reduced anxiety-related behaviors in rodents, suggesting its potential utility in treating anxiety disorders.

- Neuroprotective Properties : Additional research highlighted neuroprotective effects against oxidative stress-induced neuronal damage, indicating that (R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride may have applications in neurodegenerative disease models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (R)-2-(2-Chloro-4-fluorophenyl)pyrrolidine hydrochloride, a comparative analysis with related compounds was conducted:

Properties

Molecular Formula |

C10H12Cl2FN |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

2-(2-chloro-4-fluorophenyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C10H11ClFN.ClH/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H |

InChI Key |

MEQDBZDOFUTQML-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=C(C=C(C=C2)F)Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.